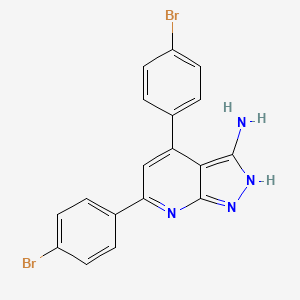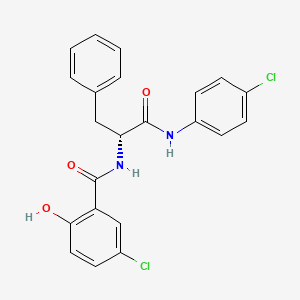
Autophagy-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MDK-6983 is a chemical compound known for its role as an inhibitor of autophagy. It disrupts the dynamics of the actin cytoskeleton in human melanoma cells . This compound is also referred to as Compound 6k or Autophagy inhibitor 6k .
准备方法
The synthetic routes and reaction conditions for MDK-6983 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for laboratory use . Industrial production methods are not specified, indicating that it is primarily used in research settings rather than large-scale industrial applications.
化学反应分析
MDK-6983 undergoes various chemical reactions, primarily focusing on its role as an autophagy inhibitor. The compound interacts with the actin cytoskeleton, disrupting its dynamics in human melanoma cells . Specific details on the types of reactions, common reagents, and conditions used in these reactions are not extensively documented. it is known that the compound is soluble in DMSO at a concentration of 45 mg/mL (104.82 mM) .
科学研究应用
MDK-6983 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its primary use is as an inhibitor of autophagy, making it valuable in studies related to cancer research, specifically melanoma . The compound’s ability to disrupt the actin cytoskeleton dynamics is crucial for understanding cellular processes and developing potential therapeutic strategies . Additionally, MDK-6983 is used in various biochemical assays to study its effects on cellular structures and functions .
作用机制
The mechanism of action of MDK-6983 involves its inhibition of autophagy. The compound disrupts the dynamics of the actin cytoskeleton in human melanoma cells, leading to metabolic stress and inhibition of autophagic flux . This disruption sensitizes cancer cells to metabolic stress, making them more susceptible to therapeutic interventions . The molecular targets and pathways involved include the actin cytoskeleton and autophagic processes within the cells .
相似化合物的比较
MDK-6983 is unique in its ability to inhibit autophagy and disrupt actin cytoskeleton dynamics. Similar compounds include other autophagy inhibitors and compounds that affect the actin cytoskeleton. Some of these similar compounds are:
Pirarubicin: - An anthracycline antibiotic with antitumor activity.
Mocetinostat: - A histone deacetylase inhibitor used in cancer treatment.
Lonafarnib: - A farnesyltransferase inhibitor with potential antitumor activity.
Perifosine: - An alkylphospholipid with antitumor properties.
Silibinin: - A flavonolignan with antioxidant and anticancer properties.
These compounds share some similarities with MDK-6983 in terms of their effects on cellular processes and potential therapeutic applications. MDK-6983’s specific mechanism of action and its role in disrupting actin cytoskeleton dynamics make it unique among these compounds.
属性
分子式 |
C22H18Cl2N2O3 |
|---|---|
分子量 |
429.3 g/mol |
IUPAC 名称 |
5-chloro-N-[(2R)-1-(4-chloroanilino)-1-oxo-3-phenylpropan-2-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m1/s1 |
InChI 键 |
VDXPOMCEKWAGSX-LJQANCHMSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-2-N-[(1R)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12373945.png)


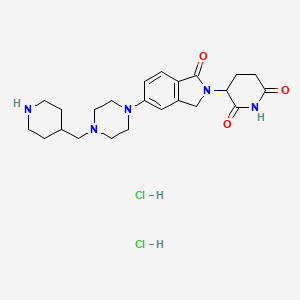


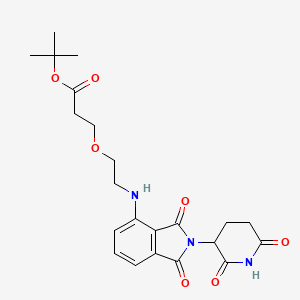
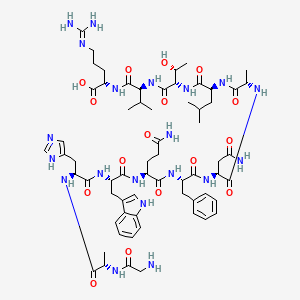
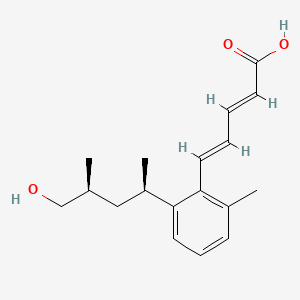
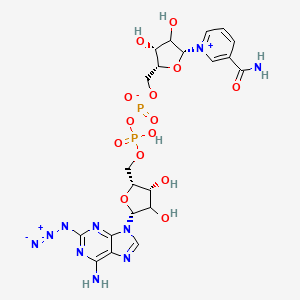
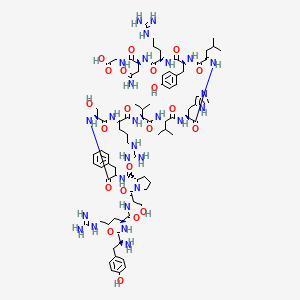
![(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione](/img/structure/B12374005.png)
